molecular formula C6H5N3O B12909023 3-Methylisoxazolo(4,5-b)pyrazine CAS No. 41230-53-9

3-Methylisoxazolo(4,5-b)pyrazine

Katalognummer: B12909023
CAS-Nummer: 41230-53-9
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: JDRZASMDNOLOQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylisoxazolo(4,5-b)pyrazine is a heterocyclic compound with the molecular formula C₆H₅N₃O. It is characterized by a fused ring system consisting of an isoxazole ring and a pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazolo(4,5-b)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-3-methylisoxazole with α,β-unsaturated ketones, leading to the formation of the intermediate compound, which then undergoes cyclization to yield the desired product . The reaction conditions often involve the use of protic solvents such as methanol, ethanol, or butanol, which have been shown to provide higher yields compared to aprotic solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylisoxazolo(4,5-b)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methylisoxazolo(4,5-b)pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methylisoxazolo(4,5-b)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methylisoxazolo(4,5-b)pyridine
  • 3-Methylisoxazolo(4,5-b)pyrazolo[4,3-e]pyridine
  • 3-Methyl-9-phenyl-9H-isoxazolo[4′,5′:5,6]pyrido[2,3-b]indole

Uniqueness

3-Methylisoxazolo(4,5-b)pyrazine is unique due to its specific ring structure and the presence of both isoxazole and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

41230-53-9

Molekularformel

C6H5N3O

Molekulargewicht

135.12 g/mol

IUPAC-Name

3-methyl-[1,2]oxazolo[4,5-b]pyrazine

InChI

InChI=1S/C6H5N3O/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3

InChI-Schlüssel

JDRZASMDNOLOQG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=NC=CN=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.